5-Nitrobenzoxazole

Übersicht

Beschreibung

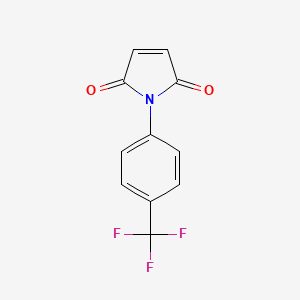

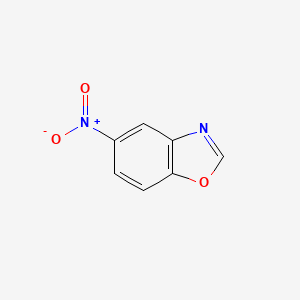

5-Nitrobenzoxazole is a chemical compound with the molecular formula C7H4N2O3 . It has a molecular weight of 164.12 g/mol . The IUPAC name for this compound is 5-nitro-1,3-benzoxazole .

Synthesis Analysis

Benzoxazole derivatives can be synthesized through various methods. One such method involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Another method involves the reductive acylation of 5-nitrobenzoxazole to synthesize the corresponding benzoxazolylimides .Molecular Structure Analysis

The molecular structure of 5-Nitrobenzoxazole has been explored using the DFT/B3LYP strategy. The molecular orbital, Mulliken’s plot, natural bond orbital (NBO), and molecular electrostatic potential (MEP) properties of 5-Nitrobenzoxazole have been studied .Chemical Reactions Analysis

The base-catalyzed decomposition of benzoxazoles has been studied . The reaction involves the ring-opening of benzoxazole and its derivatives under the action of natural enzymes or chemical catalysts .Physical And Chemical Properties Analysis

5-Nitrobenzoxazole is a solid at room temperature . It has a topological polar surface area of 71.8 Ų and a complexity of 192 . It has no hydrogen bond donors but has four hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

5-Nitrobenzoxazole serves as a versatile starting material in synthetic organic chemistry. Its planar bicyclic structure allows for a broad substrate scope and functionalization, leading to various biological activities . Researchers utilize it for mechanistic approaches in drug discovery, exploiting its reactivity to create complex molecules with potential therapeutic effects.

Antimicrobial Activity

Benzoxazole derivatives, including 5-Nitrobenzoxazole, have been studied for their antimicrobial properties. They are evaluated against a range of bacteria and fungi, showing promise as potential candidates for new antibiotics, especially in the face of rising multi-drug resistant infections .

Anticancer Research

The compound has shown potential in anticancer research, particularly in the study of human colorectal carcinoma (HCT116) cancer cell lines. Its derivatives have been compared to standard drugs like 5-fluorouracil, indicating that certain benzoxazole compounds could be developed into effective anticancer agents .

Pharmacological Applications

5-Nitrobenzoxazole derivatives exhibit a wide spectrum of pharmacological activities. These include anti-inflammatory, antihistamine, and antiparkinson effects, among others. The compound’s ability to inhibit various biological pathways makes it a valuable scaffold in medicinal chemistry .

Material Science

In the field of material science, 5-Nitrobenzoxazole can be used as an intermediate for the preparation of new biological materials. Its structural properties make it suitable for the development of novel materials with specific desired characteristics .

Green Chemistry

The synthesis of benzoxazole derivatives, including 5-Nitrobenzoxazole, aligns with the principles of green chemistry. Researchers focus on developing eco-friendly synthetic pathways that minimize environmental impact while maximizing yield and efficiency .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEOLRFGVQZMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363251 | |

| Record name | 5-Nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitrobenzoxazole | |

CAS RN |

70886-33-8 | |

| Record name | 5-Nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity of 5-Nitrobenzoxazole and its derivatives highlighted in the research?

A: The research primarily focuses on the fungicidal [] and plant growth-regulating [, ] properties of 5-Nitrobenzoxazole and its derivatives. Studies demonstrate their effects on various fungal species, including V. inaequalis (apple scab), R. solani (rhizoctonia), and F. oxysporum (cereal crop pathogen). Additionally, these compounds have shown potential in enhancing growth parameters and influencing the chemical composition of crops like wheat and tomatoes. [, , ]

Q2: How does the introduction of nitro groups to the benzoxazole structure affect its biological activity?

A: Research suggests that the addition of nitro groups significantly impacts the biological activity of benzoxazole derivatives. For instance, 2-methyl-5,7-dinitrobenzoxazole exhibits a greater influence on wheat plant growth and substance synthesis compared to 2-methyl-5-nitrobenzoxazole. [] In tomato plants, 5,7-dinitrobenzoxazole demonstrated a stronger stimulating effect on seed growth, while 5-nitrobenzoxazole showed a more pronounced positive effect on sugar and ascorbic acid synthesis in fruits. [] This highlights the importance of the number and position of nitro groups in dictating the specific biological activity of these compounds.

Q3: Are there any studies exploring the structure-activity relationship (SAR) of 5-Nitrobenzoxazole derivatives beyond nitro group substitutions?

A: Yes, one study investigated the fungicidal activity of 5-arylazo-7-nitro-8-hydroxyquinolines, which can be considered as structurally related to 5-nitrobenzoxazole. [] This research found that the nature of the substituent on the arylazo group significantly influences the fungicidal activity. For example, the presence of 3',5'-dimethoxy groups on the phenyl ring enhanced the activity compared to other substitutions. [] This suggests that modifications beyond the benzoxazole core can also significantly impact biological activity.

Q4: Beyond agriculture, are there other potential applications for 5-Nitrobenzoxazole derivatives being explored?

A: While the provided research primarily focuses on agricultural applications, one study investigated the antimicrobial activity of N-(2-hydroxy-4-nitrophenyl)benzamides and phenylacetamides, which are potential metabolites of benzoxazoles. [] Some of these compounds displayed promising activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. [] This suggests that 5-Nitrobenzoxazole derivatives could potentially serve as scaffolds for developing novel antimicrobial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B1301569.png)